The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
The molecular structure of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted at the nitrogen atom with a benzyloxycarbonyl group and at the second carbon with a carboxylic acid functional group.
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
JXGVXCZADZNAMJ-UHFFFAOYSA-N
.The three-dimensional conformation of this compound can be analyzed using computational chemistry tools to predict its behavior in biological systems.
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid participates in various chemical reactions:
The mechanism of action for 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily revolves around its role as an intermediate in organic synthesis. The benzyloxycarbonyl group serves as a protective group for amines during reactions, which can be removed later to reveal the active amine functionality.
The compound may cause skin irritation and serious eye irritation; therefore, appropriate safety measures should be taken when handling it .
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid has several applications:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: